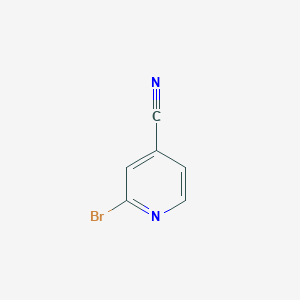

2-Bromo-4-cyanopyridine

Overview

Description

Synthesis Analysis

The synthesis of 2-bromo-4-cyanopyridine derivatives can be efficiently achieved through various methods. For example, 2-bromo-6-isocyanopyridine has been identified as a universal convertible isocyanide for multicomponent chemistry due to its stability and synthetic efficiency. This reagent demonstrates the utility of bromo-cyanopyridines in synthesizing complex organic molecules (van der Heijden et al., 2016). Additionally, a concise synthesis method for 2,4-disubstituted pyridines, including 2-bromo-4-iodopyridine, has been developed, showcasing the halogen dance reaction's role in creating these compounds (Duan et al., 2004).

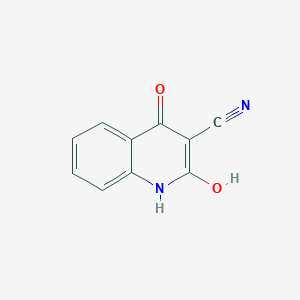

Molecular Structure Analysis

The molecular structure of this compound and its derivatives has been extensively studied. For example, the structural complexity of poly(4-bromopyridine), synthesized through the self-condensation of 4-bromopyridine, has been analyzed, demonstrating the compound's intricate molecular arrangement (Feast & Tsibouklis, 1994).

Chemical Reactions and Properties

This compound participates in various chemical reactions due to its reactive bromo and cyano groups. It serves as a precursor in the formation of three-dimensional cyanido-bridged networks in coordination systems, illustrating its role in constructing complex molecular architectures (Ohno et al., 2016).

Physical Properties Analysis

The physical properties of this compound and related compounds have been the subject of various studies. For instance, the synthesis, structures, and magnetic properties of linear chain complexes with 4-cyanopyridine highlight the impact of molecular structure on physical properties (Zhang et al., 1997).

Chemical Properties Analysis

The chemical properties of this compound derivatives are influenced by their functional groups. Research into the synthesis and properties of ruthenium(II) complexes of 4'-cyano-2,2':6',2''-terpyridine demonstrates how the cyano group affects the photophysical and redox properties of these complexes (Wang et al., 2005).

Scientific Research Applications

Synthesis and Antibacterial Activity : 2-Bromo-4-cyanopyridine derivatives show significant antimicrobial activity against various bacteria. A study by Bogdanowicz et al. (2013) synthesized new cyanopyridine derivatives and evaluated their antimicrobial properties, finding some derivatives to be highly effective.

Ligand in Coordination Polymers : It acts as a bridging or terminal ligand in coordination polymers with transition metals. Research by Heine et al. (2018) demonstrated its role in forming various metal complexes.

Synthesis of Amino-Cyanopyridine Derivatives : this compound is used in the synthesis of 2-amino-3-cyanopyridines. A study by Ghorbani‐Vaghei et al. (2013) described a one-pot synthesis method under solvent-free conditions.

Convertible Isocyanide in Multicomponent Chemistry : This compound serves as a convertible isocyanide for multicomponent chemistry, as illustrated by van der Heijden et al. (2016). They emphasized its stability and efficiency in synthetic processes.

Formation of Borane Adducts : It participates in forming borane adducts with pyridines, as investigated by Ferrence et al. (1982). These adducts exhibit unique thermal properties.

Catalytic Conversion of CO2 and Glycerol : this compound is used as a catalyst in the conversion of CO2 and glycerol to glycerol carbonate, a green chemistry application studied by Su et al. (2017).

Catalytic Reactions in Hydrolysis : It's involved in catalytic reactions, particularly in the hydrolysis of cyanopyridine with metal oxide catalysts. Sakai et al. (1967) explored its role in such reactions, as documented in their study (Sakai et al., 1967).

Synthesis of Disubstituted Pyridines : It's used in the synthesis of 2,4-disubstituted pyridines. Duan et al. (2004) developed a method for synthesizing 2-bromo-4-iodopyridine and its disubstitutions (Duan et al., 2004).

Safety and Hazards

2-Bromo-4-cyanopyridine is classified as harmful if swallowed, causes skin and serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to wash thoroughly after handling . In case of contact with eyes, rinse cautiously with water for several minutes .

Mechanism of Action

Target of Action

2-Bromo-4-cyanopyridine is primarily used as a reagent in the Suzuki–Miyaura (SM) cross-coupling reaction . This reaction is a widely-applied transition metal catalyzed carbon–carbon bond forming reaction .

Mode of Action

In the SM coupling reaction, this compound participates in electronically divergent processes with the metal catalyst. Oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond . Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .

Biochemical Pathways

The SM coupling reaction is a key biochemical pathway that this compound is involved in. This reaction allows for the formation of carbon-carbon bonds, which is a fundamental process in organic synthesis .

Pharmacokinetics

It’s worth noting that the compound’s stability and reactivity in the sm coupling reaction contribute to its utility in organic synthesis .

Result of Action

The primary result of this compound’s action in the SM coupling reaction is the formation of carbon-carbon bonds. This enables the synthesis of a wide range of organic compounds .

Action Environment

The SM coupling reaction involving this compound is known for its mild and functional group tolerant reaction conditions . The compound is relatively stable, readily prepared, and generally environmentally benign . It’s important to note that strong oxidizing agents and strong acids are incompatible with this compound , and excess heat can lead to hazardous decomposition .

properties

IUPAC Name |

2-bromopyridine-4-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H3BrN2/c7-6-3-5(4-8)1-2-9-6/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AWSJFEKOXQBDSL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C(C=C1C#N)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H3BrN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00471296 | |

| Record name | 2-Bromo-4-cyanopyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00471296 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

183.01 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

10386-27-3 | |

| Record name | 2-Bromo-4-cyanopyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00471296 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Bromo-4-cyanopyridine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

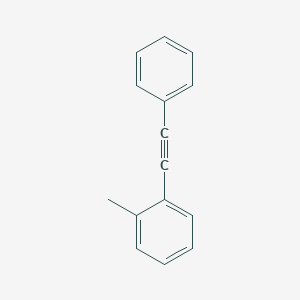

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![beta-Alanine, N-(2-cyanoethyl)-N-[4-[(2-cyano-4-nitrophenyl)azo]phenyl]-, methyl ester](/img/structure/B76518.png)